![molecular formula C13H15ClN2OS B5638709 2-chloro-N-(cyclopentylcarbamothioyl)benzamide CAS No. 301226-26-6](/img/structure/B5638709.png)
2-chloro-N-(cyclopentylcarbamothioyl)benzamide
Overview
Description
2-chloro-N-(cyclopentylcarbamothioyl)benzamide is a thiourea derivative known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone. The resulting intermediate is then reacted with cyclopentylamine to form the final product . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction times, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclopentylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(diethylcarbamothioyl)benzamide
- 2-chloro-N-(methylcarbamothioyl)benzamide
- 2-chloro-N-(phenylcarbamothioyl)benzamide
Uniqueness
2-chloro-N-(cyclopentylcarbamothioyl)benzamide stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar thiourea derivatives .
Biological Activity
2-chloro-N-(cyclopentylcarbamothioyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its cytotoxic effects, mechanism of action, and overall biological significance based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of chlorinated benzamides with cyclopentylcarbamothioic acid derivatives. The resulting compound features a benzamide structure with a thioamide group, which is crucial for its biological activity.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in vitro assays revealed that this compound induces apoptosis in HepG2 liver cancer cells, characterized by an increase in pre-G1 phase cells and a decrease in viable cells .
Table 1: Cytotoxic Activity of this compound Against HepG2 Cells
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 12.5 | Induction of apoptosis, cell cycle arrest at G1/S phase |
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound leads to a significant accumulation of cells in the G1 phase, suggesting an interruption in cell cycle progression .
- Apoptosis Induction : The compound was shown to increase markers of apoptosis, including Annexin V binding, indicating early apoptotic events .
- Inhibition of Tubulin Polymerization : Similar compounds have been reported to inhibit tubulin polymerization, which may contribute to their cytotoxic effects by disrupting mitotic spindle formation during cell division .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- HepG2 Cell Line Study :
- Comparative Analysis with Other Benzamides :
Properties
IUPAC Name |
2-chloro-N-(cyclopentylcarbamothioyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-11-8-4-3-7-10(11)12(17)16-13(18)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCUKQMIVLBDCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217805 | |
Record name | 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301226-26-6 | |
Record name | 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301226-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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